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molecular formula C5H5NO3S B8436164 4-(Hydroxymethyl)thiazole-2-carboxylic acid

4-(Hydroxymethyl)thiazole-2-carboxylic acid

Cat. No. B8436164
M. Wt: 159.17 g/mol
InChI Key: BTHBLFHNDLOAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273774B2

Procedure details

2M NaOH (4.58 mL, 9.16 mmol) was added to a solution of ethyl 4-(acetoxymethyl)thiazole-2-carboxylate (0.7 g, 3.05 mmol) in MeOH (3 mL) and stirred for 1 h. Acidified with 2M HCl, purified by reverse phase HPLC with aqTFA/MeOH as eluent and freeze dried to afford the sub-title compound as a white solid. Yield: 0.510 g
Name
Quantity
4.58 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:6][CH2:7][C:8]1[N:9]=[C:10]([C:13]([O:15]CC)=[O:14])[S:11][CH:12]=1)(=O)C>CO>[OH:6][CH2:7][C:8]1[N:9]=[C:10]([C:13]([OH:15])=[O:14])[S:11][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.58 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)(=O)OCC=1N=C(SC1)C(=O)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acidified with 2M HCl, purified by reverse phase HPLC with aqTFA/MeOH as eluent
CUSTOM
Type
CUSTOM
Details
freeze dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1N=C(SC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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